2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid
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Overview
Description
2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of both hydroxyl and sulfonic acid groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid can be achieved through several methods. One common method involves the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . The reaction conditions typically include the use of a solvent such as ethanol and a base like potassium hydroxide. The reaction mixture is heated under microwave irradiation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis can be scaled up for industrial production, ensuring high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and dyes.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the manufacture of dyes, pigments, and stabilizers for polymers and varnishes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound’s ability to undergo various chemical reactions also contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile
- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness
2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
37678-74-3 |
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Molecular Formula |
C6H7NO5S |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-sulfonic acid |
InChI |
InChI=1S/C6H7NO5S/c1-3-2-4(8)7-6(9)5(3)13(10,11)12/h2H,1H3,(H2,7,8,9)(H,10,11,12) |
InChI Key |
XWASWCWCBJRUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=C1S(=O)(=O)O)O |
Origin of Product |
United States |
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